2-(2-Phenylethynyl)pyridine
Overview
Description
2-(2-Phenylethynyl)pyridine is an organic compound with the molecular formula C13H9N It is characterized by a pyridine ring substituted at the second position with a phenylethynyl group
Mechanism of Action
Target of Action
2-(2-Phenylethynyl)pyridine is a pyridine derivative that acts as a ligand for a variety of receptors in the human body . These include dopamine D2 receptors, sigma-1 receptors, and 5-HT6 receptors . These receptors play crucial roles in various neurological processes.
Mode of Action
It is known to interact with its targets, leading to changes in the receptor activity . For instance, it may modulate the activity of dopamine D2 receptors, sigma-1 receptors, and 5-HT6 receptors .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving its target receptors. For example, it may influence the dopaminergic, serotonergic, and sigma-1 receptor-mediated pathways . The downstream effects of these interactions can lead to changes in neurotransmission and other neurological processes .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its interactions with its target receptors and the subsequent changes in biochemical pathways . For instance, modulation of dopamine D2, sigma-1, and 5-HT6 receptors could potentially influence neuronal signaling and function .
Biochemical Analysis
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes and proteins
Cellular Effects
Some studies suggest that pyridine derivatives may have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression
Dosage Effects in Animal Models
The effects of different dosages of 2-(2-Phenylethynyl)pyridine in animal models have not been extensively studied. Some studies suggest that mGluR5 receptor antagonists, which include pyridine derivatives, may have dosage-dependent effects in animal models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethynyl)pyridine typically involves the reaction of 2-chloropyridine with phenylacetyleneThe reaction conditions generally include the use of a palladium catalyst, a copper co-catalyst, and a base such as triethylamine in an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Sonogashira coupling reaction remains a cornerstone for its synthesis. Scaling up this reaction for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(2-Phenylethynyl)pyridine undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions, particularly at the pyridine ring, where electrophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products:
Isoxazolo[2,3-a]pyridinium salts: Formed through oxidation and subsequent cyclization.
Substituted pyridines: Resulting from electrophilic substitution reactions.
Scientific Research Applications
2-(2-Phenylethynyl)pyridine has several applications in scientific research:
Medicine: Research is ongoing to investigate its potential therapeutic applications, although specific medicinal uses are still under exploration.
Industry: It is utilized in the development of materials with specific electronic and photophysical properties.
Comparison with Similar Compounds
2-(Phenylethynyl)pyridine: A closely related compound with similar structural features.
2-(Phenylethynyl)aniline: Another compound with an ethynyl group attached to a phenyl ring, but with an aniline moiety instead of pyridine.
Uniqueness: 2-(2-Phenylethynyl)pyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in the synthesis of heterocyclic compounds and as a precursor for various functional materials .
Properties
IUPAC Name |
2-(2-phenylethynyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RODTWUBQTXSTLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157032 | |
Record name | 2-(2-Phenylethynyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13141-42-9 | |
Record name | 2-(2-Phenylethynyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13141-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Phenylethynyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013141429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-Phenylethynyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90157032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-phenylethynyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.783 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-(2-PHENYLETHYNYL)PYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXN9KA7YPX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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